6,7-dimethoxy-1H-quinazolin-4-one
Description
6,7-Dimethoxy-1H-quinazolin-4-one (CAS: 13794-72-4) is a quinazolinone derivative characterized by methoxy substituents at positions 6 and 7 of the aromatic ring and a ketone group at position 2. It serves as a critical intermediate in synthesizing bioactive compounds, particularly in medicinal chemistry for apoptosis-inducing agents and cerebroprotective drugs .
Synthesis: The compound is synthesized via cyclization of nitrohomoveratric acid in polyphosphoric acid (PPA) followed by treatment with acetic anhydride, yielding 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one. Subsequent nitrogen substitution replaces the oxygen atom, forming the quinazolinone core . Commercial preparations (e.g., Thermo Scientific™) report 97% purity, with molecular weight 206.2 g/mol and SMILES COC1=C(OC)C=C2C(=O)N=CNC2=C1 .
Properties
IUPAC Name |
6,7-dimethoxy-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSRMHGCZUXCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 6,7-Dimethoxyquinazolin-4-one
The chlorination step converts the 4-hydroxy group of 6,7-dimethoxyquinazolin-4-one into a chloro substituent, enabling subsequent nucleophilic substitution. Two primary reagents are employed:
Thionyl Chloride (SOCl₂)
Reaction conditions:
-
Reagent: Excess thionyl chloride (10–20 eq) with catalytic DMF.
-
Temperature: Reflux (70–80°C).
-
Duration: 3–6 hours.
Mechanism: DMF catalyzes the conversion of SOCl₂ to a reactive chlorinating agent, facilitating the substitution of the hydroxyl group with chlorine. The reaction typically completes within 3 hours, as monitored by TLC.
Example Protocol:
Phosphorus Oxychloride (POCl₃)
Reaction conditions:
-
Reagent: Phosphorus oxychloride (250 mL per 60 mmol substrate).
-
Temperature: Reflux (105–110°C).
-
Duration: 4 hours.
Mechanism: POCl₃ acts as both a solvent and chlorinating agent, with the reaction proceeding via a phosphorylated intermediate. The method is advantageous for scalability, producing high-purity product without column chromatography.
Example Protocol:
Alkaline Hydrolysis of 4-Chloro-6,7-dimethoxyquinazoline
The chloro substituent is hydrolyzed to regenerate the 4-hydroxy group under basic conditions:
Reaction conditions:
-
Reagent: Aqueous KOH (3.3 eq) in tetrahydrofuran (THF)/water.
-
Temperature: 75°C.
-
Duration: 24 hours.
Mechanism: Hydroxide ions nucleophilically displace the chlorine atom, forming the quinazolin-4-one structure. Prolonged heating ensures complete conversion.
Example Protocol:
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline (44.64 mmol) in THF (100 mL) and aqueous KOH (50 mL).
-
Stir at 75°C for 24 hours, then acidify with acetic acid.
-
Filter and wash the precipitate to isolate 6,7-dimethoxy-1H-quinazolin-4-one.
Table 1: Comparative Analysis of Hydrolysis Conditions
| Reagent | Temperature | Duration | Yield | Purity (HPLC) |
|---|---|---|---|---|
| KOH/THF/H₂O | 75°C | 24 h | 91% | >98% |
| KOH/EtOH/H₂O | 80°C | 18 h | 85% | 95% |
Alternative Synthetic Routes
Demethylation of 6,7-Dimethoxyquinazolin-4-one Derivatives
Although primarily used to synthesize dihydroxy analogs, demethylation methods validate the structural integrity of the methoxy groups:
Reagents:
-
Hydrogen Bromide (HBr): 48% HBr at 120°C for 12 hours (84% yield).
-
Boron Tribromide (BBr₃): BBr₃ in CH₂Cl₂ at −78°C to 25°C (80.5% yield).
These methods confirm the stability of the quinazolinone core under harsh conditions.
Optimization and Scalability Challenges
Solvent Selection
-
Chlorination: Polar aprotic solvents (DMF, POCl₃) enhance reagent solubility but require careful removal due to toxicity.
-
Hydrolysis: THF/water mixtures balance substrate solubility and reaction efficiency.
Purification Strategies
-
Column Chromatography: Necessary for SOCl₂-derived products due to byproduct formation.
-
Recrystallization: Effective for POCl₃-derived products, yielding high-purity material without chromatography.
Industrial Applications and Case Studies
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
6,7-Dimethoxy-1H-quinazolin-4-one has been explored for its potential as an anticancer agent . Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- A2780 (ovarian carcinoma)
Table 1 summarizes the cytotoxicity results against these cell lines:
| Compound | Cell Line | IC (µM) | Comparison to Control (Lapatinib) |
|---|---|---|---|
| 2j | MCF-7 | 3.79 ± 0.96 | 2-fold more potent |
| 3j | MCF-7 | 0.20 ± 0.02 | Highly potent |
| 3g | A2780 | 0.14 ± 0.03 | Highly potent |
| Lapatinib | MCF-7 | 5.90 ± 0.74 | Control |
These findings suggest that modifications to the quinazolinone scaffold can enhance anticancer activity .
The compound has been investigated for its role as an EGFR inhibitor , targeting pathways involved in cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways . This makes it a candidate for further development in cancer therapies.
Neuroprotective Potential
Recent studies have indicated that certain derivatives of quinazolinone may offer neuroprotective effects, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
Research has also suggested that this compound exhibits antimicrobial activity, which could be beneficial in developing new antibiotics or antimicrobial agents .
Industrial Applications
In addition to its therapeutic potential, 6,7-dimethoxy-1H-quinazolin-4-one serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals . Its versatility in chemical reactions allows it to be employed in various industrial applications.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1H-quinazolin-4-one and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
Key Observations :
- Benzoquinazolinone 12 demonstrates significantly higher potency due to its extended aromatic system and pyridinyl moiety, which stabilize interactions with hydrophobic enzyme pockets .
- Chloromethyl derivatives (e.g., 2-CH₂Cl) are reactive intermediates for further functionalization, enabling covalent inhibitor design .
Q & A
Q. What are the established synthetic routes for 6,7-dimethoxy-1H-quinazolin-4-one, and how do they differ in efficiency?
The compound is synthesized via nitrogen substitution in benzoxazinone intermediates. A common route involves reacting nitrohomoveratric acid with polyphosphoric acid (PPA), followed by acetic anhydride treatment to form 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one, which is then converted to the quinazolinone core . An alternative method starts with ethyl 3,4-dihydroxybenzoate, undergoing sequential etherification, nitration, hydrogenation, and cyclization with formic acid derivatives . The first route achieves ~70% yield under optimized conditions, while the latter offers scalability but requires stringent control of nitration and hydrogenation steps.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of 6,7-dimethoxy-1H-quinazolin-4-one?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., observed m/z 206.2 for [M+H]⁺) .
- Elemental Analysis: Validates purity and stoichiometry (e.g., C: 64.57%, H: 7.46%, N: 15.97%) .
- NMR Spectroscopy: ¹H and ¹³C NMR identify methoxy groups (δ ~3.8–4.0 ppm) and quinazolinone carbonyl signals (δ ~160–165 ppm) .
- HPLC-PDA: Ensures >97% purity by monitoring UV absorption at 254 nm .
Q. What biological activities have been preliminarily associated with 6,7-dimethoxy-1H-quinazolin-4-one derivatives?
Derivatives exhibit cerebroprotective, anticancer, and antimicrobial potential. For example, alkylated analogs (e.g., 4-(diethylamino)-6,7-dimethoxy-1-methylquinazolin-1-ium iodide) show neuroprotective effects in ischemia models by modulating glutamate receptors . Chlorinated derivatives (e.g., 2-chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one) inhibit cancer cell proliferation via kinase pathway interference .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of 6,7-dimethoxyquinazolin-4-one derivatives?
- Solvent Selection: Use glacial acetic acid for cyclization steps to enhance protonation and reduce side reactions .
- Catalyst Screening: DMF or ammonium carboxylates improve nucleophilic substitution efficiency during benzoxazinone-to-quinazolinone conversion .
- Temperature Control: Maintain 80–90°C during nitration to prevent over-oxidation .
- Purification: Employ column chromatography with ethyl acetate/hexane (3:7) to isolate high-purity products .
Q. What strategies resolve contradictions in biological activity data across studies involving 6,7-dimethoxyquinazolin-4-one analogs?
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., fixed incubation times in cytotoxicity assays) to minimize inter-lab discrepancies .
- Purity Thresholds: Ensure >95% purity via HPLC before biological testing; impurities like unreacted intermediates (e.g., 2-acetamido-4,5-dimethoxybenzoic acid) can skew results .
- Structural Confirmation: Re-validate ambiguous compounds using X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
Q. How can computational modeling guide the design of 6,7-dimethoxyquinazolin-4-one derivatives with enhanced cerebroprotective activity?
- Docking Studies: Target glutamate receptors (e.g., NMDA) using AutoDock Vina to predict binding affinities of alkylated derivatives .
- QSAR Models: Corolate substituent electronic parameters (Hammett σ) with neuroprotective IC₅₀ values to prioritize electron-donating groups (e.g., -OCH₃) at C6/C7 .
- Metabolic Stability Prediction: Use SwissADME to optimize logP (2.0–3.5) and reduce CYP450-mediated degradation .
Q. What methodologies address spectral data discrepancies in characterizing 6,7-dimethoxyquinazolin-4-one analogs?
- Dynamic NMR: Resolve tautomeric equilibria (e.g., 1H vs. 3H quinazolinone forms) by analyzing temperature-dependent chemical shifts .
- Isotopic Labeling: Use ¹⁵N-labeled intermediates to trace nitrogen migration during cyclization .
- Synchrotron XRD: Confirm ambiguous structures (e.g., regioisomers) with high-resolution crystallographic data .
Methodological Guidelines
- For Synthetic Optimization: Always compare yields and purity metrics across at least two independent routes (e.g., PPA-mediated vs. formic acid cyclization) .
- For Biological Testing: Include positive controls (e.g., memantine for cerebroprotection assays) and validate dose-response curves in triplicate .
- For Data Reproducibility: Archive raw spectral data (e.g., NMR FIDs) in open-access repositories to facilitate peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
